2-{[4-(4-Ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(4-Ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that features a combination of indole, triazole, and phenylacetamide moieties
Preparation Methods
The synthesis of 2-{[4-(4-Ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the indole and triazole derivatives with a phenylacetamide moiety using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Chemical Reactions Analysis
2-{[4-(4-Ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The indole and triazole moieties are known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-(4-Ethoxyphenyl)-2-(2-(1H-indol-3-YL)-ethylamino)-4-oxo-butyric acid
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C26H23N5O2S/c1-2-33-20-14-12-19(13-15-20)31-25(22-16-27-23-11-7-6-10-21(22)23)29-30-26(31)34-17-24(32)28-18-8-4-3-5-9-18/h3-16,27H,2,17H2,1H3,(H,28,32) |
InChI Key |
LOCYYFSTFIFJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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